molecular formula C3H4N4O B1384179 Aminotriazinone CAS No. 1121-90-0

Aminotriazinone

Cat. No. B1384179
CAS RN: 1121-90-0
M. Wt: 112.09 g/mol
InChI Key: OWAYVVLCHUWASK-UHFFFAOYSA-N
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Description

Aminotriazinone is a heterocyclic compound with potential biological activity . It is also known by the empirical formula C3H4N4O and has a molecular weight of 112.09 .


Synthesis Analysis

Aminotriazinone derivatives can be synthesized through various methods. For instance, one method involves the reaction of isothiourea with 2,3-diaza-3-pentenedioic anhydride . Another method involves the reaction of a compound of the formula II with phosgene and the compound of the formula III .


Molecular Structure Analysis

The molecular structure of Aminotriazinone is characterized by IR, 1H-NMR, and MS spectra . The compound is part of the aminotriazinone API family .


Chemical Reactions Analysis

Aminotriazinone derivatives undergo various chemical reactions. For example, they can react with allyl halides and allylmetal compounds . The mechanism of synthesis of aminotriazinone has been discussed in several studies .


Physical And Chemical Properties Analysis

Aminotriazinone has a molecular weight of 112.09 and belongs to the aminotriazinone API family . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Mechanisms and Optimization Triazinone, a heterocyclic compound, exhibits significant biological activity. The design, synthesis, and optimization of its derivatives, particularly aminotriazinone, play a crucial role in the development of insecticides. Researchers have synthesized and characterized six new triazinone derivatives, exploring the synthesis mechanisms of aminotriazinone in detail. This research provides insights into the molecular structure and potential applications of aminotriazinone derivatives in various industries (Zhang Hua, Liu Ji-hong, & Xu Qiang, 2007).

Chemical Properties and Reactions Aminotriazinone derivatives are versatile compounds with a range of applications. The synthesis and characterization of these compounds, including their infrared (IR), hydrogen-1 nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS) spectra, shed light on their chemical properties and potential uses in various fields, particularly in agriculture and pharmacology. The detailed study of these derivatives provides a foundation for future innovations and applications in multiple disciplines (Hua‐Qi Zhang, Jihong Liu, & Qiang Xu, 2007).

Molecular Interactions and Biological Activity Understanding the molecular interactions and biological activity of aminotriazinone derivatives is vital for their application in therapeutic contexts. The complex chemical structures and reactions of these compounds offer a rich area of study for researchers seeking to develop new treatments and interventions. These insights are essential for advancing scientific knowledge and creating innovative solutions to health and environmental challenges (Paul J Thornalley, 2003).

Safety And Hazards

Aminotriazinone is intended for use in specified quality tests and assays as specified in the USP compendia . It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

properties

IUPAC Name

3-amino-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAYVVLCHUWASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,5-dihydro-1,2,4-triazin-5-one

CAS RN

1121-90-0
Record name 1,2,4-Triazin-5(2H)-one, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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